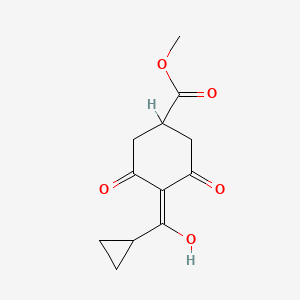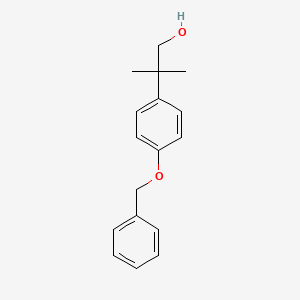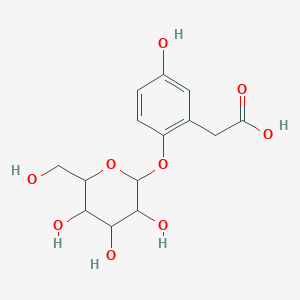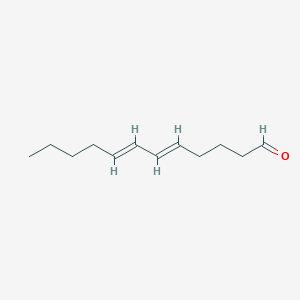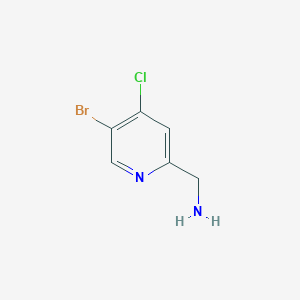
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate: is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to borane derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology and Medicine
Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in cancer research.
Bioconjugation: Utilized in the modification of biomolecules for targeted drug delivery and diagnostic applications.
Industry
Material Science: Applied in the synthesis of advanced materials, such as polymers and nanomaterials.
Agriculture: Used in the development of new agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where the boronic ester group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, makes it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C22H34BNO4 |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-13-9-11-17(15-24)16-10-8-12-18(14-16)23-27-21(4,5)22(6,7)28-23/h8,10,12,14,17H,9,11,13,15H2,1-7H3 |
InChI-Schlüssel |
YWKKSEMAIAXYPD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCN(C3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)

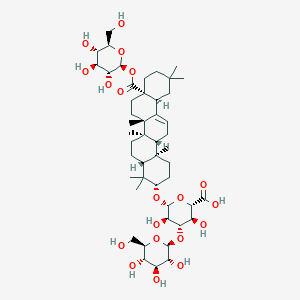
![N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine](/img/structure/B12304366.png)
